molecular formula C30H30N4O4S B308208 7-acetyl-6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-acetyl-6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B308208
M. Wt: 542.6 g/mol
InChI Key: PINRHQGQGAUKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-acetyl-6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 7-acetyl-6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core benzoxazepine structure, followed by the introduction of the triazino group and the subsequent functionalization with benzyloxy, methoxy, and butylsulfanyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy and methoxy groups can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or ketones.

    Reduction: The triazino group can be reduced to form amines or other reduced derivatives.

    Substitution: The butylsulfanyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-acetyl-6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may facilitate binding to hydrophobic pockets, while the triazino and benzoxazepine structures provide stability and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzoxazepine derivatives and triazino compounds. Compared to these, 7-acetyl-6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C30H30N4O4S

Molecular Weight

542.6 g/mol

IUPAC Name

1-[3-butylsulfanyl-6-(3-methoxy-2-phenylmethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C30H30N4O4S/c1-4-5-18-39-30-31-28-26(32-33-30)22-14-9-10-16-24(22)34(20(2)35)29(38-28)23-15-11-17-25(36-3)27(23)37-19-21-12-7-6-8-13-21/h6-17,29H,4-5,18-19H2,1-3H3

InChI Key

PINRHQGQGAUKEH-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC=C4)OC)OCC5=CC=CC=C5)C(=O)C)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC=C4)OC)OCC5=CC=CC=C5)C(=O)C)N=N1

Origin of Product

United States

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